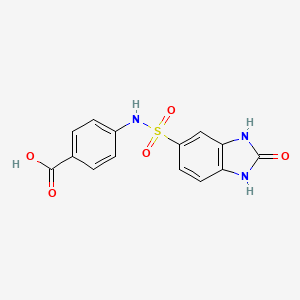

4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamido)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c18-13(19)8-1-3-9(4-2-8)17-23(21,22)10-5-6-11-12(7-10)16-14(20)15-11/h1-7,17H,(H,18,19)(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYWYUIGPWWUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726155-15-3 | |

| Record name | 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamido)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamido)benzoic acid (CAS No. 726155-15-3) is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H14N2O4S

- Molecular Weight : 334.34 g/mol

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar in structure to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial folate synthesis pathways, disrupting DNA synthesis and cell proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's ability to disrupt microtubule dynamics suggests a potential mechanism for its anticancer effects, similar to other known microtubule inhibitors.

Case Studies

-

Study on Antibacterial Potency :

- A comparative analysis of various sulfonamide derivatives indicated that this compound exhibited lower minimum inhibitory concentrations (MICs) against E. coli compared to traditional antibiotics like ampicillin.

Compound MIC (μg/mL) against E. coli 4-(2-oxo...) 8 Ampicillin 16 -

Anticancer Efficacy :

- In a study evaluating the cytotoxic effects of the compound on various cancer cell lines, it was found that the IC50 values were significantly lower than those of standard chemotherapeutics.

Cell Line IC50 (μM) HeLa 0.12 A549 0.08

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in folate metabolism in bacteria.

- Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.

Q & A

Q. What are the established synthetic pathways for preparing 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamido)benzoic acid, and what are their respective yields and purity profiles?

Methodological Answer: The synthesis typically involves sequential sulfonation and coupling reactions. For example:

Sulfonation of Benzodiazole Precursor : Sulfonation of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole at position 5 using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.

Sulfonamide Coupling : Reaction of the sulfonated intermediate with 4-aminobenzoic acid via nucleophilic substitution in anhydrous DMF, catalyzed by triethylamine.

Purification : Crystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the final product.

Q. Key Data :

| Synthetic Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Sulfonation | 75–80 | 90% | |

| Coupling | 60–65 | 85–90% |

Reference : Similar protocols for sulfonamide coupling are validated in studies of triazolothiadiazine derivatives , while crystallization methods align with benzodiazole analogs .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ confirms the sulfonamide linkage (δ 10.2 ppm for NH) and benzoic acid protons (δ 12.8 ppm for COOH).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) assesses purity (>95%).

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, critical for confirming the dihydrobenzodiazole ring geometry (e.g., C–N bond: 1.36 Å) .

Reference : Crystallographic data for related sulfonamide compounds (e.g., 4-(2,7-dimethyl-4-oxothiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide) validate these methods .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Methodological Answer: Discrepancies may arise from variations in assay conditions or structural analogs. To address this:

Standardize Assay Conditions : Use uniform buffer systems (e.g., PBS pH 7.4) and enzyme concentrations (e.g., 10 nM carbonic anhydrase II).

Comparative Binding Assays : Test the compound alongside structurally defined analogs (e.g., 4-(piperidinylcarbamoylphenyl)benzoic acid) to isolate sulfonamido-specific effects .

Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity measurements.

Reference : Contradictions in pyrazole-azo-sulfonate bioactivity studies were resolved by controlling pH and ionic strength .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase II. Key residues (e.g., Zn²⁺-coordinated His94) should show hydrogen bonding with the sulfonamido group.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding.

- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, validated against experimental IC₅₀ values.

Reference : Docking studies on benzenesulfonamide derivatives (e.g., 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide) confirm the utility of these methods .

Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : Convert the benzoic acid moiety to a sodium salt (e.g., using NaOH in ethanol) to enhance aqueous solubility.

- Co-solvent Systems : Use PEG-400/water (20:80 v/v) for intravenous formulations.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

Reference : Sodium salt formulations of sulfonate derivatives (e.g., disodium benzenesulfonate) improved bioavailability in pharmacokinetic studies .

Q. What strategies are effective for analyzing contradictory spectral data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms in the benzodiazole ring) by variable-temperature ¹H NMR.

- Complementary XRD Analysis : Compare bond lengths (e.g., C=O vs. C–OH) to confirm dominant tautomers.

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to simulate NMR chemical shifts.

Reference : X-ray structures of thiazolo[4,5-d]pyridazinone sulfonamides resolved similar tautomeric ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.